molecular formula C18H33BO3 B3369804 Tricyclohexyl borate CAS No. 2467-16-5

Tricyclohexyl borate

Cat. No.: B3369804
CAS No.: 2467-16-5
M. Wt: 308.3 g/mol
InChI Key: BOOITXALNJLNMB-UHFFFAOYSA-N
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Description

Tricyclohexyl borate, also known as boric acid tricyclohexyl ester, is an organoboron compound with the chemical formula C18H33BO3. It is a borate ester derived from boric acid and cyclohexanol. This compound is known for its high thermal and chemical stability, making it a valuable reagent in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricyclohexyl borate can be synthesized through the reaction of boric acid with cyclohexanol in the presence of a dehydrating agent. One common method involves heating boric acid with cyclohexanol under reflux conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting boric acid with an excess of cyclohexanol. The reaction mixture is heated to remove water, driving the equilibrium towards the formation of the ester. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Tricyclohexyl borate undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to revert to boric acid and cyclohexanol.

    Transesterification: Can exchange its ester groups with other alcohols under acidic or basic conditions.

    Reduction: Can be reduced to borohydrides using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in aqueous solutions at room temperature.

    Transesterification: Requires an acid or base catalyst and elevated temperatures.

    Reduction: Involves strong reducing agents and anhydrous conditions.

Major Products:

Scientific Research Applications

Tricyclohexyl borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tricyclohexyl borate involves its ability to form stable complexes with various molecules. In BNCT, it targets cancer cells by delivering boron atoms that capture neutrons, leading to the release of high-energy particles that destroy the cancer cells. Its anti-inflammatory and antimicrobial effects are attributed to its interaction with cellular components, disrupting their function and leading to cell death .

Comparison with Similar Compounds

    Triisopropyl borate: Another borate ester with similar chemical properties but different steric effects due to smaller alkyl groups.

    Tri-n-butyl borate: Used in similar applications but has different solubility and reactivity profiles.

    Triethyl borate: Known for its use in organic synthesis and as a reagent in various chemical reactions.

Uniqueness: Tricyclohexyl borate is unique due to its high thermal and chemical stability, making it suitable for applications requiring robust performance under harsh conditions. Its larger cyclohexyl groups provide steric hindrance, influencing its reactivity and making it distinct from other borate esters .

Properties

IUPAC Name

tricyclohexyl borate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33BO3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOITXALNJLNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OC1CCCCC1)(OC2CCCCC2)OC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062442
Record name Boric acid (H3BO3), tricyclohexyl ester
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Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2467-16-5
Record name Tricyclohexyl borate
Source CAS Common Chemistry
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Record name Boric acid (H3BO3), tricyclohexyl ester
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Record name Tricyclohexyl borate
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Record name Boric acid (H3BO3), tricyclohexyl ester
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Record name Boric acid (H3BO3), tricyclohexyl ester
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Record name Tricyclohexyl orthoborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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